1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 16302-91-3
VCID: VC5402834
InChI: InChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
SMILES: C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

CAS No.: 16302-91-3

Cat. No.: VC5402834

Molecular Formula: C17H16N2OS

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole - 16302-91-3

Specification

CAS No. 16302-91-3
Molecular Formula C17H16N2OS
Molecular Weight 296.39
IUPAC Name (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
Standard InChI InChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
Standard InChI Key YALALOSTRQNGHY-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 4,5-dihydroimidazole ring (a partially saturated imidazole derivative) substituted at the 1-position with a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) and at the 2-position with a benzylsulfanyl moiety (C6H5CH2S\text{C}_6\text{H}_5\text{CH}_2\text{S}-). This configuration introduces steric bulk and electronic modulation, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H16N2OS\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{OS}
Molecular Weight296.39 g/mol
IUPAC Name(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3\text{C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3}
Topological Polar Surface Area67.7 Ų

The benzoyl group enhances lipophilicity (logP\log P estimated at 3.82 via XLogP3 ), favoring membrane permeability, while the benzylsulfanyl substituent contributes to redox activity through its sulfur atom .

Synthetic Routes and Optimization

Condensation-Based Strategies

A plausible synthesis involves sequential condensation and cyclization:

  • Aminal Formation: Reacting NN-benzylethylenediamine with benzoyl chloride in dichloromethane at 0°C generates an aminal intermediate .

  • Cyclization: Treatment with NN-bromosuccinimide (NBS) induces intramolecular cyclization, forming the dihydroimidazole core .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Aminal FormationC6H5COCl\text{C}_6\text{H}_5\text{COCl}, DCM, 0°C, 30 min85–90%
CyclizationNBS, rt, 12 hr78%

Alternative approaches utilize thiourea derivatives or microwave-assisted cyclization to improve efficiency .

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The benzylsulfanyl group undergoes oxidation to sulfoxides (R2SO\text{R}_2\text{SO}) or sulfones (R2SO2\text{R}_2\text{SO}_2) using H2O2\text{H}_2\text{O}_2 or mm-CPBA, respectively. Concurrently, the imidazole ring can be reduced to a tetrahydroimidazoline under catalytic hydrogenation .

Table 3: Common Reaction Pathways

Reaction TypeReagentsProducts
OxidationH2O2\text{H}_2\text{O}_2, AcOHSulfoxide derivatives
ReductionH2\text{H}_2, Pd/CTetrahydroimidazoline
Nucleophilic SubstitutionRNH₂, K₂CO₃2-Aminoimidazolines

Biological Activities and Mechanisms

Antimicrobial Properties

Imidazole derivatives demonstrate broad-spectrum activity against Staphylococcus aureus (MIC=25μg/mL\text{MIC} = 25 \, \mu\text{g/mL}) and Candida albicans (MIC=50μg/mL\text{MIC} = 50 \, \mu\text{g/mL}) . The sulfur atom may enhance membrane disruption via thiol-disulfide exchange .

ParameterValue
Storage Temperature2–8°C (desiccated)
StabilityHydrolytically sensitive
DisposalIncineration at >1000°C

Research Applications and Future Directions

Drug Discovery

Ongoing studies explore its utility as a:

  • BTK Inhibitor: For autoimmune disorders and B-cell malignancies .

  • Antifungal Agent: Leveraging sulfur-mediated ergosterol biosynthesis inhibition .

Materials Science

The rigid imidazole core serves as a building block for metal-organic frameworks (MOFs) with applications in gas storage and catalysis .

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